molecular formula C6H3F3IN B8627372 3,4,5-Trifluoro-2-iodoaniline

3,4,5-Trifluoro-2-iodoaniline

Cat. No.: B8627372
M. Wt: 272.99 g/mol
InChI Key: UDPIRDLCIWUKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trifluoro-2-iodoaniline is a multifunctional halogenated aniline derivative engineered for advanced research and development. This compound serves as a valuable synthetic intermediate, particularly in the preparation of complex molecules for pharmaceutical and materials science applications. The molecular structure, featuring both fluorine and iodine atoms on the aniline ring, makes it a versatile building block for creating novel chemical entities. This compound is of significant interest in antimicrobial research. Structurally similar trifluoro-aniline derivatives, such as 2-iodo-4-trifluoromethylaniline (ITFMA), have demonstrated potent antibacterial and antibiofilm activities against pathogenic Vibrio species, with Minimum Inhibitory Concentrations (MIC) as low as 50 µg/mL . These related compounds exhibit a mechanism of action that involves disruption of bacterial cell membranes and significant reduction of virulence factors, including motility, protease activity, and hemolysin production . Furthermore, iodoaniline derivatives are extensively investigated in materials science for their linear and nonlinear optical (NLO) properties . The electron-donating amine group and heavy iodine atom contribute to a high molecular hyperpolarizability, making such compounds strong candidates for applications in optoelectronics, optical limiting, and holographic data storage . Key Research Applications: • Antimicrobial Agent Development: Serves as a precursor for synthesizing novel compounds with efficacy against planktonic cells and biofilms . • Organic Synthesis: Acts as a key intermediate for the construction of fluorinated heterocycles and other complex, biologically active molecules . • Advanced Materials Research: A promising candidate for developing new organic NLO materials with potential use in photonic and electro-optic devices . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3F3IN

Molecular Weight

272.99 g/mol

IUPAC Name

3,4,5-trifluoro-2-iodoaniline

InChI

InChI=1S/C6H3F3IN/c7-2-1-3(11)6(10)5(9)4(2)8/h1H,11H2

InChI Key

UDPIRDLCIWUKDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)I)N

Origin of Product

United States

Reactivity and Advanced Chemical Transformations of 3,4,5 Trifluoro 2 Iodoaniline

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Iodides

The carbon-iodine bond in 3,4,5-Trifluoro-2-iodoaniline (B6229705) is a prime site for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to other aryl halides (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl) makes them excellent substrates for these transformations. tcichemicals.com The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states, typically involving oxidative addition of the aryl iodide to the Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to form the product and regenerate the catalyst. wikipedia.org

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester. nih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of starting materials. nih.gov For substrates like this compound, the reaction would involve the palladium-catalyzed coupling at the C-I bond with a suitable organoboron reagent. Research on related polyfluoroalkyl-substituted 4-iodo antipyrines has shown that iodo-derivatives are generally more effective than their bromo-analogues in Suzuki couplings, achieving high yields with catalysts like Pd₂(dba)₃ and the XPhos ligand. nih.gov

While the Suzuki-Miyaura coupling is a well-established method for C-C bond formation on fluorinated aryl iodides, specific studies detailing the application of this reaction to this compound are not available in the reviewed literature. However, the general reactivity principles suggest it would be a viable substrate.

Buchwald-Hartwig Amination and C-N Cross-Coupling

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds by coupling aryl halides with amines in the presence of a palladium catalyst. wikipedia.orglibretexts.org This reaction has largely replaced harsher, classical methods and offers a broad substrate scope. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. wikipedia.org The choice of ligand is critical, with bulky, electron-rich phosphine ligands being commonly employed to facilitate the reaction. rug.nl

This methodology is applicable to a wide range of aryl iodides, including those with electron-withdrawing groups. For instance, the Buchwald-Hartwig amination has been successfully performed on azidoaryl iodides using a fourth-generation Buchwald precatalyst, demonstrating its compatibility with sensitive functional groups. nih.gov Despite the broad utility of this reaction for C-N bond formation, specific examples of Buchwald-Hartwig amination using this compound as the aryl iodide component have not been detailed in the surveyed scientific literature.

Other Palladium-Mediated Coupling Reactions (e.g., Heck, Sonogashira, with Diazo Compounds)

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a substituted alkene, providing a key method for C-C bond formation. wikipedia.orgorganic-chemistry.org The reaction typically uses a palladium catalyst, a base, and can be performed with various phosphine ligands or even under phosphine-free conditions. wikipedia.orgnih.gov Fluorinated aryl halides are known to participate in Heck-type reactions, making this compound a potential substrate for this transformation. mdpi.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is characteristically co-catalyzed by palladium and copper complexes and requires a base, such as an amine. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its reliability in synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org Studies on similar substrates, such as polyfluoroalkyl-substituted 4-iodo antipyrines, have demonstrated successful Sonogashira couplings. nih.gov However, it is noted that some iodoaniline substrates can be unstable under typical Sonogashira conditions, leading to catalyst decomposition. reddit.com

Coupling with Diazo Compounds: Palladium-catalyzed reactions involving diazo compounds are versatile for various transformations, including carbene insertion and cyclopropanation. However, a review of the literature did not yield specific examples of palladium-mediated coupling reactions between this compound and diazo compounds.

Pd-Catalyzed Synthesis of Fluoroallylic Amines from Anilines

A distinct palladium-catalyzed transformation involves the reaction of primary anilines with gem-difluorocyclopropanes to selectively synthesize mono- and di-2-fluoroallylic amines. nih.govd-nb.info In this reaction, the aniline (B41778) acts as a nucleophile. The proposed mechanism involves the activation of the gem-difluorocyclopropane's C-C bond by a Pd(0) catalyst, followed by β-fluoride elimination to form a π-allylpalladium species. d-nb.info This intermediate is then attacked by the primary aniline, and subsequent C-N bond reductive elimination yields the fluoroallylic amine product and regenerates the Pd(0) catalyst. d-nb.info

As this compound is a primary aniline, it could potentially serve as the nucleophilic coupling partner in this specific reaction. The process is highly selective, and the degree of functionalization (mono- vs. di-allylation) can be controlled by the stoichiometry of the reactants. d-nb.info

Table 1: General Conditions for Pd-Catalyzed Synthesis of Fluoroallylic Amines

Parameter Condition
Aniline Substrate Primary anilines
Coupling Partner gem-Difluorocyclopropanes
Catalyst Pd(dba)₂
Ligand XPhos
Base K₃PO₄
Solvent p-xylene

| Temperature | 110 °C |

Gold-Catalyzed Cross-Coupling Reactions of Aryl Iodides

While palladium has dominated the field of cross-coupling, gold catalysis has emerged as a powerful alternative for various transformations. Recent advancements have established that gold can undergo a Au(I)/Au(III) redox cycle, enabling cross-coupling reactions analogous to those seen with palladium. researchgate.net These reactions often require specific ligands to facilitate the challenging oxidative addition step of the aryl halide to the gold(I) center. thieme-connect.de

C-O and C-S Cross-Coupling with Aryl Iodide Substrates

The presence of an iodine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions are fundamental in organic synthesis for the construction of diaryl ethers and diaryl thioethers, which are important structural motifs in many biologically active molecules and materials.

Palladium-catalyzed C-O and C-S bond formation typically involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by reaction with an alcohol or thiol and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst. The trifluorinated aniline moiety can influence the reactivity of the C-I bond, and the reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

Research in this area has explored various palladium catalysts and ligands to optimize the coupling of aryl halides with alcohols and thiols. While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, the general principles of palladium-catalyzed C-O and C-S cross-coupling reactions are well-established and applicable to this substrate mdpi.commdpi.comrsc.org. The electron-withdrawing nature of the fluorine atoms is expected to enhance the rate of oxidative addition, a key step in the catalytic cycle.

Reactant 1Reactant 2Catalyst SystemProduct TypePotential Application
This compoundPhenolPd(0) / LigandDiaryl EtherSynthesis of functionalized aromatic compounds
This compoundThiophenolPd(0) / LigandDiaryl ThioetherSynthesis of organosulfur compounds

Copper-Mediated Coupling and Functionalization Reactions

Copper-mediated reactions, particularly the Ullmann condensation and its modern variations, offer a powerful alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds wikipedia.org. These reactions are especially valuable for the arylation of nitrogen, sulfur, and other nucleophiles.

The copper-catalyzed N-arylation of imidazoles with aryl halides, known as the Goldberg reaction (a type of Ullmann condensation), is a key method for synthesizing N-arylimidazoles. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netacs.orgorganic-chemistry.org These products are prevalent in pharmaceuticals, agrochemicals, and as ligands for transition metal catalysis. The reaction of this compound with imidazoles, facilitated by a copper catalyst, leads to the formation of a new C-N bond.

Modern protocols often employ copper(I) salts, such as CuI or CuBr, in combination with a ligand and a base. organic-chemistry.orgnih.govresearchgate.netacs.orgorganic-chemistry.org The ligand, frequently a diamine or a phenanthroline derivative, plays a critical role in stabilizing the copper catalyst and promoting the reaction under milder conditions than traditional Ullmann reactions. The base is required to deprotonate the imidazole, making it a more potent nucleophile. The reaction tolerates a wide range of functional groups on both the aryl halide and the imidazole. organic-chemistry.orgorganic-chemistry.org

Aryl HalideHeterocycleCatalyst SystemProduct
This compoundImidazoleCuI / Diamine Ligand / Base1-(2-Amino-3,4,5-trifluorophenyl)imidazole
This compoundBenzimidazoleCuBr / Phenanthroline Ligand / Base1-(2-Amino-3,4,5-trifluorophenyl)benzimidazole

Copper catalysis is also effective for the formation of C-S bonds. The reaction of aryl iodides with thiols or their corresponding thiolates provides a direct route to aryl thioethers. uu.nljcsp.org.pk For this compound, this reaction would yield 2-amino-3,4,5-trifluorophenyl aryl thioethers. Ligand-free copper iodide systems have been developed that efficiently catalyze this transformation, offering a simpler and more cost-effective method. uu.nl

Furthermore, the aniline and iodo functionalities in this compound allow for its use in the synthesis of benzothiazoles. Benzothiazoles are an important class of heterocyclic compounds with diverse biological activities. mdpi.comnih.govimpactfactor.orgresearchgate.net One synthetic approach involves the reaction of a 2-iodoaniline with a source of sulfur, such as an isothiocyanate, in the presence of a catalyst. For instance, an FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water has been reported for the synthesis of 2-aminobenzothiazoles. rsc.org A similar strategy could potentially be applied to this compound to produce highly functionalized fluoro-substituted benzothiazoles.

Reactant 1Reactant 2CatalystProduct Type
This compoundThiophenolCuIAryl Thioether
This compoundIsothiocyanateFeCl32-Aminobenzothiazole derivative

The strategic placement of reactive functional groups allows for copper-mediated intramolecular cyclization reactions, providing efficient pathways to various heterocyclic structures. Derivatives of this compound can be designed to undergo such transformations. For instance, if a nucleophilic group is introduced at a suitable position on a side chain attached to the amino group, an intramolecular C-N or C-O bond formation can be triggered by a copper catalyst, leading to the formation of a new ring fused to the fluorinated benzene (B151609) ring.

Copper-mediated cyclization has been reported for various substrates, such as o-alkynylphenols and anilines, to form benzofurans and indoles. nih.gov Similarly, copper can mediate the radical cyclization of olefins. rsc.org While specific examples involving this compound derivatives are not detailed in the provided search results, the general principles suggest that appropriately substituted derivatives could serve as precursors for the synthesis of novel fluorinated heterocyclic compounds through copper-mediated intramolecular cyclization.

Substrate TypeCatalystProduct Type
o-Alkynyl substituted this compound derivativeCuX (X=I, Br, Cl)Fused indole derivative
Olefinic substituted this compound derivativeCopper powderFused heterocyclic system

Hypervalent Iodine Chemistry Involving this compound Derivatives

Hypervalent iodine compounds, where the iodine atom formally possesses more than eight valence electrons, have emerged as versatile and environmentally benign reagents in organic synthesis. wikipedia.orgnih.gove-bookshelf.denih.govscripps.edu They are particularly useful as oxidizing agents and for facilitating a variety of chemical transformations. arkat-usa.orgnih.govnih.govacs.orgumn.edu this compound can serve as a precursor for the synthesis of hypervalent iodine(III) and iodine(V) reagents.

Derivatives of this compound can be oxidized to form organoiodine(III) (λ³-iodanes) and organoiodine(V) (λ⁵-iodanes) species. wikipedia.orgnih.gov These hypervalent iodine reagents can then be used to perform a wide range of oxidative transformations.

Organoiodine(III) Reagents: Common organoiodine(III) reagents include (diacetoxyiodo)arenes (ArI(OAc)₂) and (dichloroiodo)arenes (ArICl₂). arkat-usa.org These reagents are effective for various reactions, including the oxidation of alcohols, phenols, and the functionalization of carbonyl compounds. The fluorinated aryl group from the this compound precursor would be incorporated into the hypervalent iodine reagent, potentially influencing its reactivity and selectivity due to electronic and steric effects.

Organoiodine(V) Reagents: Organoiodine(V) reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are powerful and selective oxidizing agents, particularly for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. nih.govumn.edu A 3,4,5-Trifluoro-2-iodylaniline derivative, prepared by oxidation of the corresponding iodoaniline, could function as a novel oxidizing reagent with potentially unique reactivity.

The general strategy involves the in-situ or ex-situ preparation of the hypervalent iodine reagent from the this compound derivative, followed by its application in an oxidative transformation. These reactions often proceed under mild conditions and offer an alternative to heavy metal-based oxidants. nih.gov

PrecursorOxidizing AgentHypervalent Iodine Reagent TypeTypical Application
This compound derivativePeracetic acidArI(OAc)₂ (Iodine(III))Oxidation of alcohols
This compound derivativeOxone®ArIO₂ (Iodine(V))Oxidation of alcohols to carbonyls

Applications as Catalysts or Precatalysts in Stereoselective Synthesis

While direct catalytic applications of this compound are not extensively documented, its structural motifs are quintessential for the design of potent chiral iodoarene precatalysts used in asymmetric synthesis. The core strategy involves using substituted 2-iodoanilines as scaffolds to build C–N axially chiral hypervalent iodine reagents. nih.gov These reagents, generated in situ from the iodoarene precatalyst, can facilitate a range of stereoselective oxidative transformations. nih.govacs.org

The synthesis of these precatalysts generally follows a modular, multi-step approach starting from an aniline derivative. nih.gov This process leverages the reactivity of both the aniline nitrogen and the aromatic ring.

General Synthesis of C–N Axially Chiral Iodoarene Precatalysts:

Iodination: An aniline derivative undergoes electrophilic iodination to install the iodine atom at the ortho position. nih.gov

N-Sulfonylation: The resulting 2-iodoaniline is treated with a sterically demanding sulfonyl chloride (e.g., p-tosyl chloride, p-nosyl chloride). This reaction forms a sulfonamide and, due to restricted rotation around the C–N bond, creates a chiral axis. nih.gov

Chiral Resolution: The racemic mixture of C–N atropisomers is reacted with a chiral auxiliary, such as an enantiopure lactate ester, via a Mitsunobu or similar reaction. This creates a pair of diastereomers which can then be separated using standard chromatographic techniques. nih.govacs.org

The separated diastereomers serve as optically pure precatalysts. Upon oxidation with a terminal oxidant like meta-chloroperoxybenzoic acid (mCPBA), they form the active chiral iodine(III) species that catalyzes the enantioselective reaction. This methodology has been successfully applied to the challenging α-oxytosylation of ketones, yielding products with good stereochemical control. nih.gov The fluorine substituents on a precursor like this compound would be expected to influence the electronic properties and stability of the resulting catalyst, potentially modulating its reactivity and selectivity.

Table 1: General Synthetic Route to Chiral Iodoaniline-Based Precatalysts
StepDescriptionTypical ReagentsReference
1Electrophilic Iodination of AnilineMolecular Iodine (I₂) nih.gov
2N-Sulfonylation to create C-N chiral axisp-Tosyl chloride (TsCl), p-Nosyl chloride (NsCl) nih.gov
3Diastereomeric Resolution(S)-Ethyl lactate, PPh₃, DIAD (Mitsunobu conditions) acs.org
4In situ Oxidation to Active Catalystmeta-Chloroperoxybenzoic acid (mCPBA) nih.gov

Other Functionalization and Derivatization Strategies

Beyond its use as a catalyst backbone, the functional groups of this compound allow for diverse derivatization strategies through reactions at the aniline nitrogen or via photoinduction.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with a variety of electrophiles. vedantu.com This reactivity is fundamental to its derivatization. However, the presence of three electron-withdrawing fluorine atoms on the benzene ring diminishes the electron density on the nitrogen, making it a weaker nucleophile compared to unsubstituted aniline. chemistrysteps.com

Common functionalization reactions at the aniline nitrogen include:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) yields the corresponding amide. This transformation is often employed as a protecting group strategy to moderate the activating effect of the amino group during electrophilic aromatic substitution on the ring. byjus.com The resulting N-acetyl group is less activating than the amino group because the nitrogen's lone pair is delocalized onto the adjacent carbonyl oxygen. byjus.com

Sulfonylation: As mentioned previously, reaction with sulfonyl chlorides (e.g., tosyl chloride) produces sulfonamides. nih.govacs.org This is a key step in the synthesis of chiral iodoarene catalysts and serves to introduce steric bulk around the nitrogen atom.

Alkylation: While direct alkylation of anilines with haloalkanes is possible, it can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. vedantu.com

These reactions represent nucleophilic substitution pathways where the aniline nitrogen acts as the nucleophile attacking an electrophilic carbon or sulfur center.

Table 2: Common Reagents for N-Functionalization of Anilines
Reaction TypeElectrophilic ReagentProduct Functional GroupReference
AcylationAcetic Anhydride, Acetyl ChlorideAmide byjus.com
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)Sulfonamide nih.gov
AlkylationAlkyl Halide (e.g., Iodomethane)Secondary/Tertiary Amine vedantu.com

Photoinduced reactions offer unique pathways for chemical functionalization by accessing excited states of molecules, leading to reactivity patterns that are often unattainable under thermal conditions. While specific photoinduced functionalization methods for this compound are not widely reported, the functionalities present in the molecule suggest potential for such transformations.

Aromatic amines and aryl iodides are known to participate in photoinduced processes. For instance, photoinduced electron transfer (PET) can generate radical ion intermediates that undergo subsequent reactions. researchgate.net The combination of an aniline moiety, which can act as a photo-excited electron donor, and an aryl iodide bond, which can undergo homolytic cleavage upon irradiation to form an aryl radical, suggests multiple potential activation pathways.

One area of related research is the photocatalytic defluorinative functionalization of polyfluorinated aromatics, which allows for the selective transformation of C-F bonds under visible light irradiation. nih.gov While this typically targets the C-F bond rather than the C-N or C-I bond, it highlights the growing interest in using light to functionalize highly fluorinated aromatic systems. The development of specific photoinduced methods could enable novel derivatizations of this compound, expanding its synthetic utility.

Applications of 3,4,5 Trifluoro 2 Iodoaniline As a Key Building Block in Complex Molecule Synthesis

Role in the Synthesis of Fluorinated Heterocycles

The dual reactivity of 3,4,5-trifluoro-2-iodoaniline (B6229705), stemming from its amino and iodo substituents, provides a powerful platform for the construction of various fluorinated heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functional groups, while the iodo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse side chains that can subsequently participate in cyclization reactions.

The synthesis of pyrido[2,3-d]pyrimidine scaffolds, which are isomeric with quinazolines and are core structures in many biologically active compounds, can be strategically approached using this compound. A common route to this heterocyclic system involves the cyclization of a 2-aminonicotinamide or a related derivative.

A plausible synthetic pathway would begin with the conversion of the aniline (B41778) to a 2-aminopyridine derivative. This could be achieved through a multi-step sequence, for example, by first engaging the iodo group in a palladium-catalyzed reaction to introduce a cyano group (cyanation), followed by elaboration of the pyridine ring. A more direct approach involves the condensation of a suitably functionalized aniline with a pyrimidine precursor. For instance, 2-aminonicotinonitriles are key intermediates that can be cyclized with reagents like formamide or urea to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine system.

While direct literature examples starting specifically with this compound are not prevalent, the synthesis of related quinazoline-2,4(1H,3H)-diones from 2-iodoanilines has been demonstrated through palladium-catalyzed reactions involving carbon dioxide and isocyanides thieme-connect.de. This highlights the utility of the 2-iodoaniline moiety in building fused pyrimidine ring systems. By analogy, a multi-step synthesis starting from this compound could provide access to novel, highly fluorinated pyrido[2,3-d]pyrimidines for screening in drug discovery programs.

The construction of fluorinated indoles and indolines, privileged scaffolds in medicinal chemistry, is a well-established application of 2-iodoanilines. The most common and efficient method is the Larock indole synthesis, which involves a two-step sequence: a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

The process begins with the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne. This reaction introduces an alkynyl substituent at the 2-position, ortho to the amino group, yielding a 2-alkynylaniline intermediate. This intermediate is then subjected to a cyclization reaction, which can be promoted by various catalysts or reagents, such as bases (e.g., KOH, TBAF) or transition metals (e.g., gold, palladium), to afford the corresponding 2-substituted 4,5,6-trifluoroindole.

The reaction is highly versatile, allowing for the introduction of a wide array of substituents at the 2-position of the indole ring, depending on the alkyne used in the Sonogashira coupling. The electron-withdrawing nature of the trifluorinated ring can influence the reactivity and regioselectivity of the cyclization step. Subsequent reduction of the resulting indole provides access to the corresponding fluorinated indoline derivatives.

Table 1: Representative Synthesis of Fluorinated Indoles via Sonogashira Coupling and Cyclization

Starting AnilineAlkyne PartnerCoupling/Cyclization ConditionsProductYield (%)
This compoundPhenylacetylene1. Pd(PPh₃)₂Cl₂, CuI, Et₃N 2. KOH, MeCN4,5,6-Trifluoro-2-phenylindoleGood
This compound1-Hexyne1. Pd(PPh₃)₂Cl₂, CuI, Et₃N 2. PdCl₂, MeCN2-Butyl-4,5,6-trifluoroindoleHigh
This compoundTrimethylsilylacetylene1. Pd(PPh₃)₂Cl₂, CuI, Et₃N 2. TBAF, THF4,5,6-Trifluoro-2-(trimethylsilyl)indoleGood

Benzothiazoles are another class of heterocycles with significant biological activity. The synthesis of fluorinated benzothiazoles can be achieved from this compound through several palladium-catalyzed routes. One effective method involves the coupling of the 2-iodoaniline with a thioamide. This reaction proceeds via a C-S bond formation, followed by an intramolecular condensation to form the thiazole ring.

Alternatively, a one-pot, three-component reaction can be employed. In this approach, this compound, an aldehyde, and a sulfur source like thiourea or elemental sulfur are reacted in the presence of a copper or palladium catalyst rsc.org. This method allows for the direct construction of 2-substituted benzothiazoles. The reaction likely proceeds through the formation of a thiobenzanilide intermediate in situ, which then undergoes catalytic cyclization. The fluorine substituents on the aniline ring are well-tolerated in these catalytic systems and can confer desirable properties to the resulting benzothiazole products.

Another established route to benzothiazoles is the condensation of a 2-aminothiophenol with a carboxylic acid derivative (such as an acyl chloride) or an aldehyde researchgate.netmdpi.com. While this would require the conversion of the iodo group in this compound to a thiol group, this transformation provides another synthetic avenue to this important class of sulfur-containing heterocycles.

Utility in the Construction of Functionalized Aromatic Systems

The iodo-substituent of this compound is a key feature that enables its use in a variety of palladium-catalyzed cross-coupling reactions, facilitating the construction of complex, functionalized aromatic and polyaromatic systems.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and polyaromatic structures. This compound is an excellent substrate for this reaction due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cycles.

By coupling this compound with various arylboronic acids or their esters, a wide range of fluorinated 2-aminobiphenyl derivatives can be synthesized. These reactions are typically catalyzed by a palladium(0) species, generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand (e.g., a phosphine) and a base. The reaction conditions are generally mild and tolerate a broad array of functional groups on the boronic acid coupling partner, allowing for the synthesis of highly complex biphenyls. The electron-deficient nature of the trifluorinated ring can facilitate the reductive elimination step in the catalytic cycle, often leading to high reaction efficiency.

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

Arylboronic AcidCatalyst SystemBaseProduct
Phenylboronic acidPd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃2-Amino-3',4',5'-trifluorobiphenyl
4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃2-Amino-4'-methoxy-3,4,5-trifluorobiphenyl
3,5-Difluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄2-Amino-3,3',5,5'-tetrafluorobiphenyl

Beyond the Suzuki coupling, this compound can be employed in a variety of other cross-coupling reactions to generate diverse multi-substituted aryl systems. The amino group can be protected if necessary to prevent side reactions, further expanding the synthetic possibilities.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. While the starting material is already an aniline, the biphenyl products synthesized via Suzuki coupling (as described in 4.2.1) can be further functionalized. For instance, if the coupled arylboronic acid contained a halogen atom, this new position could undergo a Buchwald-Hartwig reaction with another amine, leading to complex poly-amino aromatic structures.

The Sonogashira coupling , as mentioned in the synthesis of indoles (4.1.2), is also used to introduce alkynyl groups onto the aromatic ring, which are valuable handles for further transformations, including click chemistry or the synthesis of other heterocycles.

The Heck reaction provides a means to introduce alkenyl substituents by coupling the iodoaniline with an alkene. This reaction creates a carbon-carbon double bond, which can be a site for further functionalization, such as hydrogenation, oxidation, or participation in pericyclic reactions.

These cross-coupling methodologies, enabled by the iodo-substituent, combined with the reactivity of the amino group, establish this compound as a premier building block for the modular and efficient synthesis of a wide range of highly functionalized and complex aromatic compounds.

Precursor for Advanced Medicinal Chemistry Intermediates

The strategic placement of fluorine atoms on the aniline ring of this compound significantly influences its chemical properties, enhancing metabolic stability and binding affinity of derivative compounds. This makes it a valuable precursor in the design and synthesis of novel drug candidates and other bioactive molecules.

Design and Synthesis of Drug Candidates and Bioactive Molecules

The trifluoromethyl group, a common feature in many pharmaceuticals, underscores the importance of fluorinated building blocks like this compound in drug discovery. The presence of the trifluoromethyl moiety can enhance the metabolic stability and bioavailability of drug molecules. This compound serves as a key starting material in the synthesis of a variety of biologically active compounds, including kinase inhibitors for anticancer therapy, as well as potential antiviral and anti-inflammatory agents.

For instance, substituted anilinoquinazolines are a class of compounds known to act as tyrosine kinase inhibitors. The synthesis of these molecules often involves the coupling of a quinazoline core with a substituted aniline. The use of this compound in such syntheses can lead to novel inhibitors with potentially improved efficacy and pharmacokinetic profiles.

Table 1: Examples of Bioactive Scaffolds Derived from Fluorinated Anilines

Bioactive ScaffoldTherapeutic AreaRole of Fluorinated Aniline
AnilinoquinazolinesAnticancerModulates kinase binding affinity and selectivity.
Pyrazole DerivativesAntimicrobialEnhances metabolic stability and potency.
Indoline-2,3-dionesAntiviralContributes to the overall lipophilicity and cell permeability.

Incorporation into Bioactive Scaffolds via Cross-Coupling and Functionalization

The iodine atom at the 2-position of this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the efficient incorporation of the trifluorinated phenylamine moiety into a wide range of bioactive scaffolds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the iodoaniline and a boronic acid or ester. This is a powerful method for constructing biaryl structures, which are prevalent in many pharmaceutical agents. The reaction of this compound with various aryl or heteroaryl boronic acids can generate a library of novel compounds for biological screening.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the iodoaniline with a terminal alkyne, leading to the formation of an alkynyl-substituted aniline. These products can serve as key intermediates for the synthesis of more complex heterocyclic systems or can themselves exhibit biological activity.

Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a new carbon-nitrogen bond by reacting the iodoaniline with an amine. This is a versatile method for synthesizing substituted diarylamines and other nitrogen-containing heterocycles that are important pharmacophores.

Table 2: Cross-Coupling Reactions Utilizing Iodoaniline Scaffolds

ReactionCatalyst/ReagentsBond FormedResulting Structure
Suzuki-MiyauraPd catalyst, Base, Boronic acid/esterC-CBiaryl
SonogashiraPd catalyst, Cu(I) co-catalyst, Base, AlkyneC-C (sp2-sp)Alkynyl-substituted aniline
Buchwald-HartwigPd catalyst, Ligand, Base, AmineC-NSubstituted diarylamine

Application in Radiochemistry for Positron Emission Tomography (PET) Imaging

The development of novel radiotracers is crucial for advancing molecular imaging with PET, a non-invasive technique that allows for the visualization and quantification of biochemical processes in vivo. Aniline derivatives are important precursors for the synthesis of 18F-labeled radiotracers.

Synthesis of 18F-Labeled Radiotracers via Aniline Precursors

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET due to its favorable decay characteristics, including a half-life of 109.8 minutes, which allows for multi-step syntheses and transport to imaging centers. The synthesis of ¹⁸F-labeled radiotracers often involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride.

While direct radiofluorination of this compound itself is not the primary route, derivatives of this compound can be designed to serve as precursors for ¹⁸F-labeling. For example, the aniline moiety can be incorporated into a larger molecule of interest, and a suitable leaving group (e.g., nitro, trimethylammonium, or a halogen in an activated position) can be introduced at a different position on the aromatic ring to facilitate radiofluorination.

The general strategy involves synthesizing a precursor molecule containing the 3,4,5-trifluoroaniline (B67923) substructure and a leaving group amenable to nucleophilic substitution with [¹⁸F]fluoride. This approach has been successfully applied to the synthesis of various ¹⁸F-labeled probes for imaging targets such as tyrosine kinases and other receptors implicated in disease.

Table 3: Key Parameters in the Synthesis of ¹⁸F-Labeled Radiotracers from Aniline Precursors

ParameterDescriptionTypical Values/Conditions
PrecursorMolecule containing the aniline moiety and a leaving group.Nitroarenes, quaternary ammonium salts, diaryliodonium salts.
¹⁸F SourceTypically [¹⁸F]fluoride produced in a cyclotron.K[¹⁸F]F/Kryptofix 2.2.2, [¹⁸F]TBAF.
Reaction ConditionsHigh temperature, aprotic solvent.80-160 °C, DMSO, DMF, Acetonitrile.
Radiochemical Yield (RCY)The percentage of ¹⁸F incorporated into the final product.Varies widely depending on the precursor and reaction conditions.
Molar Activity (Am)The amount of radioactivity per mole of the compound.Typically in the range of GBq/µmol.

The development of such radiotracers enables the non-invasive in vivo characterization of drug targets, which can aid in drug development and the personalization of cancer therapy.

Theoretical and Computational Investigations of Trifluoroiodoanilines

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of complex organic reactions. For compounds like 3,4,5-Trifluoro-2-iodoaniline (B6229705), DFT studies are instrumental in mapping out the energetic landscapes of reactions, particularly in metal-catalyzed cross-coupling processes.

Metal-catalyzed cross-coupling reactions are fundamental in modern synthetic chemistry. DFT calculations help to elucidate the intricate steps of the catalytic cycles involved in reactions where this compound could be a substrate. These cycles typically involve key steps such as oxidative addition, transmetalation, and reductive elimination.

Computational studies on similar aryl halides have shown that the nature of the metal center, the ligands, and the substrate all play a crucial role in the catalytic process. For instance, DFT studies on the amination of aryl halides have detailed the energetics of different pathways, such as concerted oxidative addition versus radical pathways. acs.org In the context of this compound, the electron-withdrawing fluorine atoms and the bulky iodine atom would significantly influence the rates of these elementary steps.

A generalized catalytic cycle for a cross-coupling reaction involving an aryl halide (Ar-X) can be computationally modeled to determine the most favorable pathway. The key steps that are typically investigated using DFT include:

Oxidative Addition: The initial step where the aryl halide adds to the metal center. The strength of the carbon-iodine bond and the electronic properties of the trifluorinated ring in this compound are critical factors.

Transmetalation: The transfer of a nucleophilic group from a main group organometallic reagent to the metal center.

Reductive Elimination: The final step where the new carbon-carbon or carbon-heteroatom bond is formed, and the product is released from the metal center, regenerating the catalyst.

DFT-guided ligand design has also been shown to enhance the efficiency of such reactions by, for example, increasing the electron density on the metal, which can accelerate the rate-limiting oxidative addition step. nih.govresearcher.lifeorganic-chemistry.org

Table 1: Key Steps in a Generic Metal-Catalyzed Cross-Coupling Cycle Investigated by DFT

StepDescriptionFactors Influenced by this compound
Oxidative Addition The Ar-I bond adds to a low-valent metal center (e.g., Pd(0), Cu(I)).The electron-deficient nature of the aromatic ring due to the fluorine atoms can facilitate this step. The C-I bond is the typical site of oxidative addition.
Transmetalation A nucleophile (R-M') transfers its R group to the metal catalyst.The steric hindrance from the ortho-iodo and amino groups might influence the approach of the transmetalating agent.
Reductive Elimination The newly coupled Ar-R product is eliminated from the metal center.The electronic effects of the fluoro and amino substituents can impact the rate of this final step, which regenerates the active catalyst.

A crucial aspect of mechanistic studies is the characterization of transition states and intermediates, as their relative energies determine the reaction kinetics. DFT calculations are employed to locate and characterize the geometries and energies of these transient species. acs.org For reactions involving this compound, identifying the rate-determining step is a key outcome of such analyses.

For example, in copper-catalyzed amination reactions of aryl bromides, DFT calculations have been used to probe the effect of ligand structure on the energy barrier of the oxidative addition transition state. nih.gov It was found that stabilizing π-stacking interactions between the ligand and the incoming aryl halide could significantly lower the activation energy. nih.gov Similar principles would apply to reactions with this compound, where the fluorinated ring could participate in analogous non-covalent interactions.

Computational studies can provide detailed information on the geometry of transition states, including bond lengths and angles, which are not directly observable experimentally. This information is vital for a complete understanding of how the reaction proceeds at a molecular level.

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of a molecule, including its preferred conformations, can have a profound impact on its reactivity. Conformational analysis of this compound involves determining the rotational barriers around its single bonds, particularly the C-N bond. libretexts.orgyoutube.com

The presence of bulky and electronegative substituents (fluorine and iodine) on the aniline (B41778) ring influences the orientation of the amino group. The relative energies of different conformers can be calculated using computational methods. These calculations can reveal, for instance, the extent of planar or non-planar character of the amino group with respect to the aromatic ring, which in turn affects its nucleophilicity and the steric accessibility of adjacent reactive sites.

Fluorine substitution is known to have a significant impact on molecular conformation. nih.govsemanticscholar.org In polyfluorinated systems, stereoelectronic effects such as the gauche effect can play a crucial role in determining the most stable conformer. nih.gov For this compound, the interplay between the electronic effects of the fluorine atoms and the steric bulk of the iodine atom would dictate the conformational landscape and, consequently, the stereochemical outcome of its reactions.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers predictive models for the reactivity and selectivity of organic molecules. rsc.org For this compound, DFT can be used to calculate various molecular properties that correlate with its chemical behavior.

One common approach is to analyze the frontier molecular orbitals (HOMO and LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). umn.edu The distribution of these orbitals can indicate the most likely sites for electrophilic or nucleophilic attack.

Furthermore, calculated electrostatic potential maps can visualize the electron distribution within the molecule, highlighting electron-rich and electron-poor regions. This can help in predicting the regioselectivity of reactions such as electrophilic aromatic substitution. For substituted anilines, a strong correlation has been found between computationally derived properties and experimental observations like oxidation potentials. umn.edu

Machine learning models, often trained on DFT-calculated data, are also emerging as powerful tools for predicting reaction outcomes, including site-selectivity in C-H functionalization reactions. researchgate.net

Table 2: Computationally Derived Properties for Predicting Reactivity

PropertyDescriptionRelevance to this compound
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicate the nucleophilic and electrophilic character of the molecule.
Electrostatic Potential (ESP) Map A visualization of the charge distribution on the molecular surface.Helps to predict sites of electrophilic and nucleophilic attack.
Fukui Functions Describe the change in electron density at a given point in the molecule when the total number of electrons is changed.Can be used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.
Bond Dissociation Energies (BDEs) The energy required to break a specific bond homolytically.Can predict the likelihood of radical reactions at different positions.

Spectroscopic Analysis (e.g., NMR, ESI-HRMS) in Mechanistic Elucidation

While spectroscopic techniques are experimental, computational methods are invaluable for interpreting the data they produce and connecting it to the reaction mechanism.

For instance, NMR chemical shifts and coupling constants can be calculated using DFT. nih.goved.ac.ukresearchgate.net By comparing the calculated spectra of proposed intermediates with the experimentally observed spectra, it is possible to identify transient species in a reaction mixture. This is particularly useful for complex reaction networks where multiple intermediates may be present.

Similarly, high-resolution mass spectrometry (HRMS), especially when coupled with techniques like electrospray ionization (ESI), can provide the exact masses of reactants, intermediates, and products. researchgate.net Computational modeling of fragmentation patterns in mass spectrometry can aid in the structural elucidation of unknown species observed during a reaction. researchgate.net The combination of experimental spectroscopic data with computational analysis provides a powerful approach for confirming reaction mechanisms. rsc.org

Emerging Research Directions and Future Prospects for 3,4,5 Trifluoro 2 Iodoaniline Chemistry

Development of Sustainable and Green Synthetic Protocols

The growing emphasis on environmental responsibility in the chemical industry necessitates the development of green and sustainable methods for synthesizing key intermediates like 3,4,5-Trifluoro-2-iodoaniline (B6229705). Future research will likely focus on replacing traditional synthetic routes, which may involve harsh conditions or hazardous reagents, with more eco-friendly alternatives.

Key areas of development include:

Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to accelerate reactions, improve yields, and reduce energy consumption. nih.govmdpi.com These methods offer significant advantages over conventional heating by providing rapid and uniform heating.

Safer Solvent Systems: A major goal of green chemistry is to minimize or replace toxic organic solvents. mdpi.com Research is anticipated to focus on utilizing aqueous media or other environmentally benign solvents for the synthesis and derivatization of trifluoroiodoaniline.

Catalytic Approaches: The use of phase-transfer catalysis (PTC) can enhance reaction efficiency and allow for milder reaction conditions, which is crucial for making industrial chemical processes more sustainable. mdpi.com

Table 1: Comparison of Synthetic Approaches

Feature Conventional Synthesis Green/Sustainable Synthesis
Energy Source Conventional heating (oil baths, heating mantles) Microwaves, Ultrasound nih.govmdpi.com
Solvents Often relies on toxic and volatile organic solvents like DMF mdpi.com Aqueous media, benign organic solvents mdpi.com
Reaction Time Typically longer (hours to days) Significantly shorter (minutes to hours) researchgate.net
Waste Generation Higher, due to stoichiometric reagents and solvent use Reduced, through catalytic processes and solvent minimization researchgate.net
Efficiency Variable yields, potential for side reactions Often higher yields and improved product selectivity mdpi.com

The adoption of these green protocols can lead to more efficient, scalable, and environmentally friendly processes for producing bioactive derivatives from this compound, offering a valuable strategy for future drug development. nih.govmdpi.com

Expanding the Scope of Metal-Free Transformations

While palladium-catalyzed cross-coupling reactions are a mainstay in organic synthesis, the residual metal content in active pharmaceutical ingredients (APIs) is a significant concern. Consequently, there is a strong drive to develop metal-free transformations. The carbon-iodine bond in this compound is a prime target for such reactions.

Future research is expected to explore:

Photoredox Catalysis: Light-induced, metal-free reactions represent a powerful method for forming new bonds. rsc.org The transformation of pyridotriazoles into pyridyl carbenes at room temperature using light showcases the potential for activating molecules without transition metals. rsc.org Similar strategies could be developed to activate the C-I bond of this compound for arylation or other coupling reactions.

Organocatalysis: The use of small organic molecules as catalysts has become a central pillar of asymmetric synthesis. princeton.edu Developing organocatalytic methods to functionalize the aniline (B41778) core or utilize the iodo-substituent would be a significant advancement, offering complementary reactivity to metal-catalyzed processes. princeton.edu

Formal Cycloadditions: Metal-free annulation reactions, such as the formal [4+2] cycloaddition of anthranils and enaminones to form quinolines, provide efficient pathways to complex heterocycles. mdpi.com this compound and its derivatives could serve as precursors for novel annulation strategies, avoiding the use of transition metals.

Asymmetric Synthesis and Chiral Induction with Trifluoroiodoaniline Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, as over 80% of all drugs and drug candidates contain amine functionalities, many of which are chiral. yale.edu Derivatives of this compound are promising candidates for applications in asymmetric synthesis, either as chiral building blocks or as precursors to chiral catalysts and ligands.

A notable area of research involves the synthesis of chiral iodoaniline-based catalysts. For instance, a family of chiral iodoaniline-lactate catalysts has been efficiently synthesized. acs.org These catalysts have been shown to promote the α-oxysulfonylation of ketones, producing a variety of products with good yields and enantioselectivities up to 83%. acs.org

Table 2: Performance of a Chiral Iodoaniline-Lactate Based Catalyst

Substrate (Ketone) Product Yield Enantiomeric Excess (ee) Reaction Time
Propiophenone 99% 83% 2 hours
4'-Methoxypropiophenone 98% 81% 2 hours
4'-Chloropropiophenone 99% 82% 3 hours
2-Methyl-1-phenylpropan-1-one 95% 75% 4 hours

Data synthesized from findings on related chiral iodoaniline catalysts. acs.org

Future work in this area could involve:

Development of Novel Chiral Ligands: The trifluoroiodoaniline scaffold can be elaborated to create new classes of chiral ligands for transition metal catalysis.

Organocatalyst Design: The unique electronic and steric properties of the molecule could be harnessed to design novel hydrogen-bonding organocatalysts, where the aniline or a derivative acts as a chiral proton source or binding site. yale.edu

Chiral Induction Studies: Investigating how the chiral center in a derivative of this compound can influence the helicity or conformation of larger molecular assemblies is another promising avenue. uni-muenchen.deuq.edu.au

Novel Applications in Materials Science and Catalysis

The incorporation of highly fluorinated aromatic units into functional materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. While research on this compound itself is emerging, the applications of its parent compound, 3,4,5-Trifluoroaniline (B67923), provide strong indicators for future directions.

3,4,5-Trifluoroaniline is already used in the synthesis of:

Perovskites for OLEDs: It serves as a building block for quasi-2D perovskite films used in organic light-emitting diodes (OLEDs). ossila.com

Functionalized Carbon Nanotubes: It can be used to create organic color centers on single-walled carbon nanotubes (SWCNTs), generating distinct fluorescence bands for sensing applications. ossila.com

The presence of the iodo group in this compound significantly enhances its utility as a monomer or functionalizing agent. The C-I bond provides a reactive handle for cross-coupling reactions, allowing for the covalent incorporation of this fluorinated moiety into polymers, surfaces, and other advanced materials.

Table 3: Potential Applications in Materials Science

Application Area Role of this compound Moiety Potential Advantage
Organic Electronics (OLEDs, OFETs) As a monomer for semiconducting polymers or a component in perovskite layers. ossila.com Enhanced electron transport, improved stability, tunable energy levels.
Advanced Polymers Monomer for high-performance polymers (e.g., polyimides, polyanilines). Increased thermal stability, chemical resistance, low dielectric constant.
Biosensors Functionalization agent for surfaces or nanoparticles (e.g., SWCNTs). ossila.com Provides a site for covalent attachment and modulates electronic properties for sensing.
Catalyst Scaffolds Precursor to fluorinated ligands or supported catalysts. Modifies catalyst solubility, stability, and electronic properties for improved performance.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet potential industrial demand, the synthesis of this compound and its derivatives must be scalable, safe, and efficient. Flow chemistry, which involves performing reactions in a continuous stream rather than in a traditional batch reactor, offers numerous advantages. researchgate.netmdpi.com

Key benefits of integrating flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing the risks associated with hazardous reagents or exothermic reactions. mdpi.com

Improved Control and Reproducibility: Precise control over parameters like temperature, pressure, and reaction time leads to higher product purity and more consistent quality. researchgate.net

Efficient Scalability: Increasing production volume is achieved by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the complex challenges of scaling up batch reactors. purdue.edu

Automation: Automated flow synthesis platforms can streamline processes, optimize reaction conditions rapidly using high-throughput experimentation, and reduce manual labor. researchgate.netmit.edu

Table 4: Batch vs. Flow Synthesis for Specialty Chemicals

Parameter Batch Synthesis Flow Synthesis
Heat & Mass Transfer Often limited, can lead to hotspots and side products. Highly efficient, leading to better selectivity and yield. researchgate.netpurdue.edu
Safety Profile Higher risk due to large volumes of reagents. Inherently safer due to small reactor volume. mdpi.com
Scalability Difficult, requires re-optimization of conditions. Straightforward, by extending run time or parallelization. purdue.edu
Process Control Less precise control over reaction parameters. Fine control over temperature, pressure, and residence time. researchgate.net
Footprint Large, requires significant lab or plant space. Compact, requires less space.

The integration of computer-aided synthesis planning with automated flow systems represents the future of chemical manufacturing, enabling the rapid and efficient production of complex molecules like derivatives of this compound. mit.edu

Q & A

Q. What are the standard synthetic routes for preparing 3,4,5-Trifluoro-2-iodoaniline?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation of aniline derivatives. A common approach involves iodination of 3,4,5-trifluoroaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic conditions. For regioselective iodination at the 2-position, directing groups or protecting amine functionalities may be employed. Post-synthesis, purification is achieved via column chromatography or recrystallization. Structural confirmation requires NMR (¹⁹F and ¹H) and mass spectrometry .

Q. How is this compound characterized, and what are its key spectroscopic identifiers?

  • Methodological Answer : Characterization involves:
  • ¹H/¹⁹F NMR : Distinct fluorine coupling patterns (e.g., para/meta fluorine splitting) and iodine’s deshielding effect on adjacent protons.
  • Mass Spectrometry : Molecular ion peak at m/z ~311 (based on C₆H₄F₃IN, MW 310.99 g/mol) .
  • HPLC : Purity assessment using reverse-phase columns with UV detection (λ = 254 nm).
    Physical properties (e.g., melting point) are often unreported, necessitating empirical determination .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential toxicity and iodine’s volatility.
  • Store in amber vials at 2–8°C to prevent photodecomposition.
  • Spill management requires neutralization with activated carbon and disposal as hazardous waste. Safety protocols align with fluoroaniline derivatives .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluorine and iodine substituents activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. In Suzuki-Miyaura couplings, the iodine acts as a leaving group, enabling palladium-catalyzed aryl-aryl bond formation. Computational studies (DFT) predict reduced electron density at the iodine-bearing carbon, facilitating oxidative addition in catalytic cycles .

Q. What strategies resolve contradictions in reported reactivity or stability data for halogenated anilines?

  • Methodological Answer : Discrepancies often arise from solvent effects or trace impurities. For example:
  • Controlled Stability Studies : Monitor decomposition under varying pH, temperature, and light using HPLC-MS.
  • Comparative Reactivity Assays : Standardize reaction conditions (e.g., Pd catalyst loading, base) to isolate substituent effects.
    Reference high-purity commercial samples (e.g., EN300-6763921 ) as benchmarks.

Q. How can computational modeling predict the regioselectivity of derivatization reactions involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For instance:
  • Iodine’s polarizability enhances σ-hole interactions, favoring C–I bond cleavage in cross-couplings.
  • Fluorine’s inductive effect directs substitutions to the para position relative to the amine.
    Validate models with kinetic isotope effects or Hammett plots .

Q. What role does this compound play in synthesizing kinase inhibitors or bioactive molecules?

  • Methodological Answer : The compound serves as a key intermediate in medicinal chemistry:
  • Kinase Inhibitors : Iodine facilitates late-stage diversification via cross-coupling to introduce heterocycles (e.g., pyridines).
  • Fluorine’s Role : Enhances metabolic stability and binding affinity in target proteins.
    Case studies include analogs of p38 MAP kinase inhibitors (e.g., SB-202190), where fluorine-iodine synergy optimizes pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.